5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile

Synthetic Chemistry Medicinal Chemistry Process Development

Sourcing positional isomer-pure triazole benzonitriles often leads to failed regioselective couplings. 5-F-2-(1,2,4-triazol-1-yl)PhCN (CAS 449758-80-9) provides the essential ortho-triazole, meta-fluoro substitution for Letrozole analog synthesis and kinase inhibitor libraries. Quantified LogP +0.25 aids lipophilicity control in lead optimization. Synthesized from 2,5-difluorobenzonitrile and 1,2,4-triazole with 88% yield for reliable scale-up. 98% purity with CoA and NMR ensures batch consistency. In stock.

Molecular Formula C9H5FN4
Molecular Weight 188.16 g/mol
CAS No. 449758-80-9
Cat. No. B3138227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
CAS449758-80-9
Molecular FormulaC9H5FN4
Molecular Weight188.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C#N)N2C=NC=N2
InChIInChI=1S/C9H5FN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H
InChIKeyDYXLXGFQGXDUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile: Key Ortho-Substituted Building Block


5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS 449758-80-9) is a heterocyclic aromatic compound characterized by a 1,2,4-triazole ring at the ortho position and a fluoro substituent at the meta position relative to a benzonitrile core. Its primary classification in industrial and academic procurement is as a specialized synthetic intermediate or building block, rather than a biologically active final product. The compound is synthesized via nucleophilic aromatic substitution of 2,5-difluorobenzonitrile with 1,2,4-triazole, a reaction enabled by the activation provided by the ortho-nitrile group . It is primarily employed in medicinal chemistry programs for the construction of more complex triazole-containing molecules, notably in the preparation of aromatase inhibitors and other pharmaceutical candidates [1].

Substitution Failure: Positional Specificity of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile


Procurement decisions for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile cannot rely on generic in-class substitution because its value is defined by a precise, non-interchangeable chemical architecture. The combination of the ortho-triazole and meta-fluoro substitution pattern on the benzonitrile ring creates a unique electronic and steric environment that governs its reactivity in subsequent synthetic steps. Replacing this compound with a positional isomer (e.g., 4-(1H-1,2,4-triazol-1-yl)benzonitrile) or a different halogen analog (e.g., 5-chloro) will alter the regioselectivity of downstream reactions, leading to different products or synthetic failure. The following evidence quantifies the specific advantage of this exact substitution pattern in a key industrial application .

Quantitative Performance Evidence for 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile


Nucleophilic Aromatic Substitution Yield

The compound is prepared via the reaction of 2,5-difluorobenzonitrile with 1,2,4-triazole in the presence of cesium carbonate, yielding the target compound as the major product. The yield of this reaction, which establishes the baseline synthetic accessibility of the building block, is 596 mg (approximately 88% yield from 500 mg of starting difluorobenzonitrile) . While a direct head-to-head yield comparison with a positional isomer under identical conditions is not reported, the success of this specific reaction is contingent on the ortho-fluorine being activated for substitution by the adjacent nitrile group. Attempting the same reaction with the 4-fluoro isomer (3-fluoro-2-(triazol-1-yl)benzonitrile) would require a different synthetic strategy, as the para-fluorine is not activated for nucleophilic displacement. This yield data, combined with the presence of a minor bis-alkylated byproduct (identified in the experimental), provides a verifiable benchmark for assessing the quality and reproducibility of different commercial batches of this intermediate .

Synthetic Chemistry Medicinal Chemistry Process Development

1H NMR Spectroscopic Signature

The 1H NMR spectrum of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile provides a unique fingerprint that distinguishes it from all other regioisomers and analogs. Key signals include the triazole ring protons at δ 8.71 (s, 1H) and 8.19 (s, 1H) and the aromatic protons as a multiplet at δ 7.75–7.98 (m, 1H) and δ 7.48–7.57 (m, 2H) . This pattern is a direct consequence of the specific substitution pattern (ortho-triazole, meta-fluoro). In contrast, the 4-(1H-1,2,4-triazol-1-yl)benzonitrile isomer would exhibit a distinctly different aromatic splitting pattern due to its para-substitution. For procurement and quality control, this NMR data serves as a critical, quantitative differentiator, allowing researchers to confirm they have received the correct isomer and to assess the purity of the supplied material, which is a fundamental prerequisite for any reproducible downstream synthesis .

Analytical Chemistry Quality Control Process Chemistry

Supplier Purity Specifications

Commercially available 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is offered at two distinct purity grades, establishing a clear procurement decision framework. Suppliers such as Bidepharm and Chemenu provide the compound at a standard purity of 95%, with batch-specific analytical reports including NMR, HPLC, and GC data available . In contrast, suppliers like Chemscene and Leyan offer a higher purity grade of 98% . This difference of 3% absolute purity represents a significant reduction in total impurity burden (from 5% to 2%), which is a critical consideration for applications where minor impurities could interfere with subsequent reactions or biological assays. The availability of detailed certificates of analysis (CoA) from these vendors allows for direct, quantitative comparison between batches and suppliers, ensuring that the procured material meets the required specifications for the intended application .

Analytical Chemistry Quality Assurance Procurement

LogP Differentiation from Para-Isomer

The ortho-substitution pattern of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile imparts distinct calculated physicochemical properties compared to its para-substituted isomer. Computational data for the target compound shows a predicted LogP of 1.27808 and a topological polar surface area (TPSA) of 54.5 . In contrast, the para isomer, 4-(1H-1,2,4-triazol-1-yl)benzonitrile, is predicted to have a LogP of 1.03 and a TPSA of 54.5 . While the TPSA is identical (as it is based on functional groups), the LogP difference of 0.25 units is meaningful, indicating the ortho-substituted target compound is significantly more lipophilic. This difference arises from the steric and electronic shielding of the polar nitrile group by the adjacent triazole ring. For a medicinal chemist, this quantifiable difference in lipophilicity directly influences predicted membrane permeability and pharmacokinetic profile, making the ortho-substituted compound a distinct starting point for designing molecules with improved bioavailability .

Computational Chemistry Medicinal Chemistry Lead Optimization

Refrigerated Storage Requirement

Vendor specifications for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (98% purity grade) state a storage condition of 'Sealed in dry, 2-8℃' . This defined requirement serves as a practical, verifiable differentiation point against other triazole building blocks that may be stable at room temperature. For example, many simple 1,2,4-triazole derivatives (e.g., 1,2,4-triazole itself or 4-(1H-1,2,4-triazol-1-yl)benzonitrile) do not typically require refrigeration . The need for cold storage implies a higher sensitivity to thermal degradation or moisture, which has direct procurement and logistics implications (e.g., shipping with cold packs, refrigerated storage costs). Adherence to this specified storage condition is quantifiable and verifiable, and failure to do so could result in measurable degradation of the compound, impacting the outcome of sensitive experiments.

Stability Studies Analytical Chemistry Procurement

Research and Industrial Applications of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile


Aromatase Inhibitor Lead Optimization

This compound serves as a critical intermediate in the synthesis of aromatase inhibitors like Letrozole . The ortho-triazole, meta-fluoro substitution pattern (vs. the para-pattern in Letrozole) allows medicinal chemists to explore novel analogs with altered binding conformations. The quantified LogP difference of +0.25 (from Evidence Item 4) makes this a strategically valuable building block for increasing lipophilicity in a lead series, potentially improving oral bioavailability or blood-brain barrier penetration .

Kinase Inhibitor Scaffold Preparation

The compound's structural features (1,2,4-triazole and benzonitrile) align with patent literature describing triazole derivatives as kinase inhibitors, particularly targeting enzymes like Itk or PI3K [1]. The compound is therefore highly relevant for research groups constructing focused libraries of potential kinase inhibitors. The high purity (98%) grade, as detailed in Evidence Item 3, is essential here to minimize the risk of off-target kinase inhibition from trace impurities in biological assays .

Pharmaceutical Intermediate Process Development

The well-documented synthetic route using 2,5-difluorobenzonitrile and cesium carbonate, achieving an 88% yield , provides a solid foundation for process development. A process chemist would use this building block to introduce a pre-formed ortho-triazole motif into a larger molecule, avoiding complex heterocycle formation in a late-stage step. The availability of multiple purity grades (95% and 98%) allows for cost-benefit analysis, where the lower purity grade may be sufficient for early-stage, large-scale work-ups, while the higher purity grade is reserved for the final, critical step .

Analytical Method Development: Ortho-Substituted Standard

The distinct and well-characterized 1H NMR spectrum (Evidence Item 2) and the defined storage requirements (Evidence Item 5) make this compound an excellent candidate for use as a reference standard in method development. An analytical chemist could use a characterized batch (with CoA from Evidence Item 3) to develop HPLC or UPLC methods for tracking this specific intermediate and its ortho-substituted derivatives in complex reaction mixtures, where it would be clearly resolved from its para-substituted isomers .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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